2-Butoxy-5-fluorophenylboronic acid
Description
2-Butoxy-5-fluorophenylboronic acid (CAS: 480438-62-8) is a boronic acid derivative featuring a butoxy group at the ortho position and a fluorine atom at the para position on the benzene ring. Its molecular formula is C₁₀H₁₄BFO₃, with a molecular weight of 212.03 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry. Its hazard profile includes warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .
Properties
IUPAC Name |
(2-butoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEICROJFBXMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584284 | |
| Record name | (2-Butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-62-8 | |
| Record name | 2-Butoxy-5-fluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-fluorophenylboronic acid typically involves the reaction of 2-butoxy-5-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and 2-butoxy-5-fluorophenyl magnesium bromide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-fluorophenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The butoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Butoxy-5-fluorophenylboronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares 2-butoxy-5-fluorophenylboronic acid with analogs differing in substituent type, position, and chain length:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Price (1g) |
|---|---|---|---|---|---|---|
| This compound | 480438-62-8 | C₁₀H₁₄BFO₃ | 212.03 | 2-butoxy, 5-fluoro | 98.80 | $31.20 |
| 2-Ethoxy-5-fluorophenylboronic acid | 864301-27-9 | C₈H₁₀BFO₃ | 199.98 | 2-ethoxy, 5-fluoro | N/A | N/A |
| 2-Butoxy-6-fluorophenylboronic acid | N/A | C₁₀H₁₄BFO₃ | 212.03 | 2-butoxy, 6-fluoro | 20.00 | $58.00 |
| 4-Butoxyphenylboronic acid | N/A | C₁₀H₁₅BO₃ | 194.04 | 4-butoxy | 26.30 | $146.00 |
| 2-Benzyloxy-5-fluorophenylboronic acid | 779331-47-4 | C₁₃H₁₂BFO₃ | 254.05 | 2-benzyloxy, 5-fluoro | N/A | N/A |
| 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid | N/A | C₈H₇BF₄O₃ | 237.94 | 2-trifluoroethoxy, 5-fluoro | N/A | N/A |
| 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | 850568-04-6 | C₈H₈BFO₄ | 197.96 | 5-methoxycarbonyl, 2-fluoro | N/A | N/A |
Key Observations :
- Chain Length : Ethoxy (C₂) vs. butoxy (C₄) substituents influence lipophilicity. The butoxy group in the target compound enhances solubility in organic phases compared to shorter-chain analogs like 2-ethoxy-5-fluorophenylboronic acid .
- Electron-Withdrawing Groups : Analogs like 2-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 1256345-98-8) exhibit stronger electron-withdrawing effects due to -CF₃, accelerating oxidative addition in metal-catalyzed reactions .
Biological Activity
2-Butoxy-5-fluorophenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications. The structure includes a butoxy group and a fluorine atom attached to a phenyl ring, influencing its reactivity and biological properties.
The biological activity of boronic acids often involves their interaction with enzymes and proteins through covalent bonding. Specifically, this compound can interact with serine and cysteine residues in proteins, potentially inhibiting enzyme activity or altering signaling pathways. This mechanism is particularly relevant in the context of cancer therapy, where modulation of enzyme activity can lead to reduced tumor cell viability.
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. For instance, studies involving similar compounds have shown that they can decrease the viability of prostate cancer cells while sparing healthy cells. In one study, a related boronic compound reduced the viability of cancer cells to 33% at a concentration of 5 µM, while healthy cells maintained 71% viability .
Table 1: Anticancer Activity of Boronic Compounds
| Compound | Cell Line | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|---|
| This compound | PC-3 (Prostate) | 5 | 33 | 71 |
| B5 | PC-3 | 5 | 33 | 71 |
| B7 | PC-3 | 5 | 44 | 95 |
Antimicrobial Activity
The antimicrobial properties of boronic acids have also been explored. Various studies have shown that these compounds can inhibit the growth of bacteria and fungi. For example, in vitro tests indicated that certain boronic derivatives exhibited inhibition zones ranging from 7 to 13 mm against various microorganisms including Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity of Boronic Compounds
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| B1 | Staphylococcus aureus | 10 |
| B5 | Escherichia coli | 8 |
| B7 | Candida albicans | 12 |
Case Study 1: Prostate Cancer Treatment
In a controlled study involving human prostate cancer cell lines (PC-3), the application of boronic acid derivatives resulted in significant cytotoxic effects. The treatment not only reduced the proliferation rates but also induced apoptosis in cancer cells through mechanisms involving oxidative stress pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of boronic acids against resistant bacterial strains. The compounds were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated considerable inhibitory effects, suggesting their potential as alternative therapeutic agents in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
